molecular formula C8H3Cl2N3 B2616784 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1632368-33-2

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B2616784
CAS No.: 1632368-33-2
M. Wt: 212.03
InChI Key: UVZULFCBDHDUBG-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1632368-33-2) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine atoms at positions 4 and 6, and a cyano group at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves halogenation and cyclization reactions, as inferred from analogous pyrrolopyridine derivatives . The compound’s purity (95%) and commercial availability highlight its relevance in medicinal chemistry for developing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-6(10)13-8-7(5)4(2-11)3-12-8/h1,3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZULFCBDHDUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2C#N)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process includes the following steps:

    Starting Material: 2,6-dichloro-4-nitropyridine.

    Cyclization: The nitro group is reduced, and the resulting amine undergoes cyclization to form the pyrrolopyridine ring.

    Introduction of Cyano Group: The cyano group is introduced at position 3 through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Biological Activities

Research indicates that 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression. The structural similarity to known anticancer drugs suggests potential efficacy against various cancer types .
  • Antimicrobial Properties : The compound's heterocyclic nature may confer antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
  • Kinase Inhibition : Some studies suggest that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase), which plays a role in various cellular processes including cell growth and survival. This inhibition could be leveraged for therapeutic applications in diseases where these pathways are dysregulated .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridineSimilar pyrrolo structureAntimicrobial properties
4-Chloro-1H-pyrrolo[2,3-b]pyridineSingle chlorine substitutionPotential anticancer activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine instead of chlorineDifferent electronic properties

This comparative analysis indicates that while there are structural similarities among these compounds, the specific combination of substituents on this compound may enhance its reactivity and biological interactions compared to its analogs.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrrolo derivatives:

  • Synthesis of Anticancer Agents : A study focused on synthesizing derivatives of pyrrolo[2,3-b]pyridine demonstrated significant cytotoxicity against cancer cell lines. The introduction of various substituents was shown to modulate activity levels effectively. This research highlights the potential for developing new therapeutic agents based on this scaffold .
  • Antimicrobial Screening : Another case study evaluated the antimicrobial properties of synthesized pyrrolopyridine derivatives. The results indicated promising activity against a range of bacterial strains, suggesting that further optimization could lead to effective new antibiotics derived from this chemical class.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, which can lead to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional differences between 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related compounds are summarized below:

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents Key Differences vs. Target Compound Reference
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine 1190317-72-6 Cl at 5,6; no cyano group Missing C-3 cyano group; altered Cl positions
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 1001412-41-4 Cl at 5,7; pyrrolo[2,3-c]pyridine core Different ring fusion (c vs. b); Cl positions
4,5-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 1190315-26-4 Cl at 4,5; ketone at C-2 Reduced aromaticity due to ketone; Cl shift
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile 4414-89-5 No Cl substituents Lack of halogenation; simpler substituent profile
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 954112-83-5 Cl at 5; methyl at C-2 Methyl group introduces steric hindrance

Substituent Position and Electronic Effects

  • Chlorine Substitution: The 4,6-dichloro configuration in the target compound enhances electron-withdrawing effects compared to mono-chlorinated analogs (e.g., 5-chloro derivatives in ). This likely increases electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions.
  • Cyano Group: The C-3 cyano group distinguishes the target from non-cyano analogs (e.g., 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine ).

Steric and Functional Group Modifications

  • Ketone vs. Cyano: The 4,5-dichloro-pyrrolo[2,3-b]pyridin-2-one () contains a ketone, reducing aromaticity and altering solubility compared to the fully aromatic target compound.

Biological Activity

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers in pharmacology and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H4Cl2N2
  • Molecular Weight : 187.03 g/mol
  • CAS Number : 5912-18-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor and antimicrobial agent. Below are the key areas of biological activity:

1. Antitumor Activity

Several studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant antitumor properties. For example:

  • Mechanism of Action : These compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation. They have been shown to induce apoptosis in cancer cell lines by disrupting key signaling pathways.
  • Case Study : A derivative similar to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine was evaluated for its cytotoxic effects against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Activity Against Bacteria : It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics such as ciprofloxacin.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives range from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

3. Antidiabetic Potential

Emerging research suggests that pyrrolopyridine derivatives may also possess antidiabetic properties:

  • Mechanism : These compounds may enhance insulin sensitivity and promote glucose uptake in muscle and fat cells.
  • Research Findings : One study reported that certain derivatives significantly reduced blood glucose levels without adversely affecting insulin concentrations .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionKey FindingsReferences
AntitumorInhibits cell proliferation and induces apoptosisModerate cytotoxicity against ovarian cancer cells
AntimicrobialInhibits bacterial growthMIC values between 3.12 and 12.5 μg/mL against S. aureus
AntidiabeticEnhances insulin sensitivitySignificant reduction in blood glucose levels

Q & A

Basic: What are the standard synthetic routes for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?

Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-amino-1-arylpyrrole-3-carbonitriles with arylidene malonodinitriles or β-ketoesters under acidic conditions (e.g., acetic acid) yields pyrrolo[2,3-b]pyridine derivatives . Optimization involves adjusting substituents on the aryl groups and controlling reaction temperature (e.g., reflux in ethanol at 80°C for 6–8 hours). Evidence shows that electron-withdrawing substituents on the arylidene reagent improve cyclization efficiency, while excess malonodinitrile ensures complete conversion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:
Key techniques include:

  • FT-IR : To confirm functional groups (e.g., νmax ~2220 cm⁻¹ for C≡N and ~1670 cm⁻¹ for C=O) .
  • ¹H NMR : Identifies aromatic protons (δH 6.8–8.0 ppm for Ar-H) and NH₂ groups (δH ~5.6 ppm, exchangeable with D₂O) .
  • Elemental analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry (e.g., distinguishing between 1H-pyrrolo[2,3-b]pyridine and isomeric forms) .

Advanced: How can regioselectivity be controlled during the introduction of substituents to the pyrrolo[2,3-b]pyridine core?

Answer:
Regioselectivity is influenced by steric and electronic factors. For example, Han et al. (2017) demonstrated that bromination at the 5-position of 7-azaindole precursors occurs selectively under mild conditions (e.g., NBS in DMF at 0°C), avoiding competing reactions at the 3-position . Computational modeling of charge distribution (e.g., using DFT) can predict reactive sites, while directing groups (e.g., nitro or sulfonyl) enhance selectivity for specific positions .

Advanced: How should researchers address discrepancies in spectral data when analyzing reaction by-products?

Answer:
Discrepancies often arise from isomeric impurities or incomplete purification. Strategies include:

  • 2D NMR (COSY, NOESY) : To differentiate between regioisomers (e.g., distinguishing 1H-pyrrolo[2,3-b]pyridine from [3,2-b] isomers) .
  • HPLC-MS : Identifies low-abundance by-products (e.g., chlorinated derivatives with m/z matching theoretical values) .
  • Comparative crystallography : Resolve structural ambiguities by comparing experimental XRD data with known crystal structures (e.g., C–C bond lengths and angles) .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for pyrrolo[2,3-b]pyridine derivatives?

Answer:
SAR studies focus on:

  • Core modifications : Introducing electron-withdrawing groups (e.g., Cl at 4,6-positions) enhances kinase inhibition by increasing electrophilicity .
  • Side-chain diversity : Alkylsulfonamide or aryl groups at the 3-position improve solubility and target binding (e.g., in kinase inhibitors like WO 2013/114113) .
  • In vitro assays : Test derivatives against enzyme panels (e.g., JAK2 or EGFR kinases) to correlate substituent effects with IC₅₀ values .

Advanced: How can X-ray crystallography confirm the molecular structure of this compound?

Answer:
Single-crystal XRD provides unambiguous proof of structure. For example:

  • Crystallization : Grow crystals via slow evaporation in ethanol/water (4:1) .
  • Data collection : At 173 K, measure bond lengths (mean C–C = 0.002 Å) and angles .
  • Refinement : Achieve R factor <0.05 (e.g., R = 0.038 for 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile) . Compare with similar structures (e.g., 4-chloro-1H-pyrrolo[2,3-d]pyrimidine) to validate chlorination patterns .

Advanced: What purification techniques effectively remove chlorinated by-products during synthesis?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate dichlorinated isomers .
  • Recrystallization : Ethanol/water mixtures yield pure crystals (mp 209–210°C for 6l derivative) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities (e.g., unreacted malonodinitriles) .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:

  • Thermal stability : Heat samples at 40–100°C in DMSO-d₆ and monitor decomposition via ¹H NMR over 72 hours .
  • Photostability : Expose to UV light (254 nm) and track degradation by HPLC .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS .

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